Prothixene hydrochloride

説明

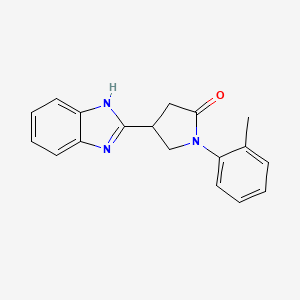

Prothixene hydrochloride, also known as Chlorprothixene, is a thioxanthene antipsychotic . It is a typical antipsychotic drug of the thioxanthene (tricyclic) class . It was patented by Swiss multinational healthcare F. Hoffmann-La Roche & Co. as an antiemetic and neuroleptic agent .

Molecular Structure Analysis

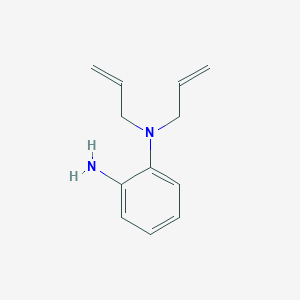

Prothixene hydrochloride is a small molecule with a chemical formula of C18H18ClNS . Its molecular weight is 315.86 . The structure of Prothixene hydrochloride includes a thioxanthene ring, which is a tricyclic structure .

Chemical Reactions Analysis

Prothixene hydrochloride, like other antipsychotic drugs, interacts with various receptors in the body. It exerts strong blocking effects by blocking the 5-HT2 D1, D2, D3, histamine H1, muscarinic, and alpha1 adrenergic receptors .

科学的研究の応用

Photophysical Properties and Photoinitiation

Prothixene hydrochloride's derivative, 2-chlorothioxanthone (CTX), is utilized as a photoinitiator in the reticulation of synthetic resins and pharmaceutical preparations. CTX, the primary photoproduct of chlorprothixene hydrochloride when irradiated, exhibits distinct photophysical properties such as higher absorption coefficients in the visible region and higher triplet quantum yields. These properties are strongly influenced by solvent polarity/hydroxylicity, making CTX a valuable component in specific photochemical applications (Piñero Santiago et al., 2011).

Spectrophotometric Analysis

Chlorprothixene hydrochloride has been the subject of various spectrophotometric studies. These studies demonstrate methods for its determination, leveraging its chemical properties. For instance, one method employs the formation of ion-association complexes with organic compounds, useful for extractive-spectrophotometric analysis (Starczewska & Karpińska, 2002). Another method involves the oxidation of chlorprothixene by ceric(IV) ions, followed by spectrophotometric measurement, indicative of its utility in analytical chemistry.

Environmental Fate and Phototransformation

Research has also delved into the environmental fate of chlorprothixene hydrochloride, particularly its biodegradability and photodegradability. Studies reveal that chlorprothixene is not readily biodegradable and exhibits specific behavior under UV irradiation. Such insights are crucial for understanding the environmental impact of this drug and its derivatives (Khaleel et al., 2019).

Applications in Photocatalysis

Chlorprothixene hydrochloride's photophysical properties have implications in photocatalysis as well. Research indicates its potential in enhancing the photodegradation efficiency of certain photocatalysts. This is particularly relevant in the degradation of organic pollutants, showcasing its applicability in environmental remediation (Cui et al., 2020).

Spectrophotometric Determination in Pharmaceutical Forms

Additionally, chlorprothixene hydrochloride's determination in pharmaceutical forms through spectrophotometric methods has been extensively studied. These methods are designed to be simple, rapid, and accurate, suitable for analyzing the drug in various commercial products. This aspect of research ensures the quality and consistency of chlorprothixene hydrochloride in its pharmaceutical applications (Misiuk, 2006).

作用機序

The mechanism of action of Prothixene hydrochloride involves blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Safety and Hazards

特性

IUPAC Name |

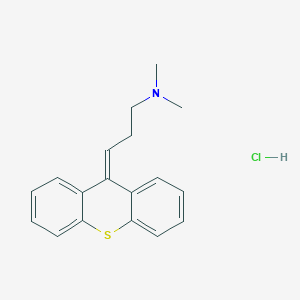

N,N-dimethyl-3-thioxanthen-9-ylidenepropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NS.ClH/c1-19(2)13-7-10-14-15-8-3-5-11-17(15)20-18-12-6-4-9-16(14)18;/h3-6,8-12H,7,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWWSOPNZQPTJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2622-24-4 (Parent) | |

| Record name | Prothixene hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004907840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60923923 | |

| Record name | N,N-Dimethyl-3-(9H-thioxanthen-9-ylidene)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prothixene hydrochloride | |

CAS RN |

4907-84-0, 12167-34-9 | |

| Record name | Prothixene hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004907840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-3-(9H-thioxanthen-9-ylidene)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester](/img/structure/B3141827.png)

![7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3141841.png)

![4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3141850.png)

![2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride](/img/structure/B3141856.png)

![2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B3141898.png)